2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid
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Overview
Description
2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is a chemical compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which is further connected to an oxane ring with a carboxylic acid functional group. This compound is often used in organic synthesis, particularly in the protection of amines during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid typically involves the reaction of an amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in a suitable solvent like tetrahydrofuran (THF) or acetonitrile at ambient temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection: Removal of the Boc group using strong acids like trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The ester linkage in the Boc group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid in methanol.
Substitution: Various nucleophiles such as alkyl halides.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Deprotection: The major product is the free amine.
Substitution: Substituted amine derivatives.
Hydrolysis: Carboxylic acids and alcohols.
Scientific Research Applications
2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is widely used in scientific research, including:
Chemistry: As a protecting group for amines in peptide synthesis and other organic reactions.
Biology: In the synthesis of biologically active molecules and drug candidates.
Medicine: As an intermediate in the synthesis of pharmaceuticals.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid primarily involves the protection of amine groups. The Boc group stabilizes the amine by preventing it from participating in unwanted side reactions. The Boc group can be selectively removed under acidic conditions, revealing the free amine for further reactions .
Comparison with Similar Compounds
Similar Compounds
1-[(tert-Butoxycarbonyl)amino]cyclopropanecarboxylic acid: Similar in having a Boc-protected amine but with a cyclopropane ring instead of an oxane ring.
(2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-{[(tert-butoxycarbonyl)amino]methyl}phenyl)propanoic acid: Features a Boc-protected amine with a phenyl ring.
Uniqueness
2-({[(tert-butoxy)carbonyl]amino}methyl)oxane-4-carboxylic acid is unique due to its oxane ring structure, which provides distinct steric and electronic properties compared to other Boc-protected compounds. This uniqueness makes it valuable in specific synthetic applications where the oxane ring’s properties are advantageous .
Properties
CAS No. |
2383823-74-1 |
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Molecular Formula |
C12H21NO5 |
Molecular Weight |
259.30 g/mol |
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]oxane-4-carboxylic acid |
InChI |
InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-7-9-6-8(10(14)15)4-5-17-9/h8-9H,4-7H2,1-3H3,(H,13,16)(H,14,15) |
InChI Key |
SNSVCJLUROZPJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CCO1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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